PK-Thpp -

PK-Thpp

Catalog Number: EVT-278730
CAS Number:
Molecular Formula: C29H32N4O2
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PK-THPP (also known as ML365) is a potent and selective antagonist of TASK-3 (KCNK9) and TASK-1 (KCNK3) potassium channels. [, , , , , , , , , ] These channels are members of the two-pore domain potassium (K2P) channel family, which contribute to the regulation of cellular excitability and resting membrane potential. [, ] PK-THPP is a synthetic compound and is primarily used as a pharmacological tool in scientific research to investigate the physiological and pathological roles of TASK channels. [, , , ]

Future Directions
  • Further exploring the therapeutic potential of PK-THPP and related compounds: Given its ability to stimulate breathing and counteract anesthetic-induced respiratory depression, PK-THPP holds promise as a potential therapeutic agent for treating respiratory disorders. [, ] Further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in clinical settings.
  • Investigating the role of TASK channels in other physiological and pathological conditions: While PK-THPP has shed light on the functions of TASK channels in the respiratory and nervous systems, their roles in other organ systems remain largely unknown. [] Future research utilizing PK-THPP could explore the involvement of TASK channels in cardiovascular diseases, metabolic disorders, and other conditions.
  • Developing more selective and potent TASK channel modulators: Despite its high selectivity for TASK channels, PK-THPP also exhibits some affinity for other ion channels. [] Developing even more selective and potent TASK channel modulators will be crucial for precisely targeting these channels and minimizing potential off-target effects.

A1899

  • Compound Description: A1899 is a potent and selective antagonist of the TASK-1 potassium channel. [, ] It is known to inhibit TASK channel activity and increase intracellular calcium concentrations ([Ca2+]i) in carotid body type-1 cells. []
  • Relevance: A1899 is structurally related to PK-THPP and shares its ability to block TASK channels, particularly TASK-1. [, ] Both compounds are being investigated for their potential in stimulating breathing and treating respiratory disorders. [, ] A1899 is noted to have a weaker inhibitory effect on TASK channels compared to PK-THPP. []

Doxapram

  • Compound Description: Doxapram is a known antagonist of both TASK-1 and TASK-3 potassium channels, acting as a stimulant for the carotid body and breathing. [] It is used clinically as a respiratory stimulant.
  • Relevance: While doxapram shares a similar target with PK-THPP (inhibiting TASK channels), it demonstrates a weaker potency in comparison. [] Research suggests that both PK-THPP and A1899 have more pronounced and longer-lasting effects on breathing compared to doxapram. []

ML365

  • Compound Description: ML365 is another compound that inhibits TASK channel activity and consequently leads to an increase in intracellular calcium concentrations ([Ca2+]i) in carotid body type-1 cells. []
  • Relevance: Similar to PK-THPP, ML365 targets TASK channels and influences calcium signaling, suggesting a potential role in modulating cellular excitability. []

Quinidine

  • Compound Description: Quinidine is a known blocker of two-pore potassium (K2P) channels. [] It acts by inhibiting apical K+ efflux in human mammary epithelial cells. []
  • Relevance: While both quinidine and PK-THPP target potassium channels, their mechanisms and selectivity differ. Quinidine displays a broader activity by blocking K2P channels, while PK-THPP specifically targets TASK-1 and TASK-3 channels. []

Bupivacaine

  • Compound Description: Bupivacaine is another blocker of two-pore potassium (K2P) channels, similar to quinidine. [] It inhibits apical K+ efflux in human mammary epithelial cells. []
  • Relevance: Both bupivacaine and PK-THPP modulate potassium channel activity, but bupivacaine demonstrates a broader inhibitory action on K2P channels, while PK-THPP specifically targets TASK-1 and TASK-3. []

5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine (THPP series)

  • Compound Description: This refers to a series of compounds based on the 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine scaffold. They exhibit varying potencies in inhibiting TASK-3 channels. Compounds like 20b, 21, 22 and 23 (including PK-THPP) exhibit high potency, while others like 17b show inhibition in the micromolar range. [] The presence of a hydrogen bond acceptor group in the more potent compounds is thought to be key to their increased activity. []
  • Relevance: This series highlights the structure-activity relationship of compounds similar to PK-THPP. The variations in potency among these structurally related compounds offer valuable insights into optimizing the design of novel and more effective TASK-3 channel blockers. []
Source and Classification

PK-Thpp is classified as a small organic molecule and is primarily sourced from chemical suppliers specializing in research chemicals. Its chemical structure includes a pyrimidine scaffold that contributes to its biological activity. The compound is cataloged under the Chemical Abstracts Service (CAS) number 1332454-07-5 and has a molecular weight of 468.59 g/mol .

Synthesis Analysis

The synthesis of PK-Thpp involves several steps that typically include the formation of the tetrahydropyrido scaffold through cyclization reactions. Specific methods may vary, but often involve:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  2. Cyclization: A key step involves cyclizing the linear precursors to form the tetrahydropyrido structure.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels (≥99% as indicated by HPLC) before use in biological assays .

Technical details regarding specific reaction conditions (e.g., temperature, solvents) and yields are crucial for reproducibility and optimization in laboratory settings.

Molecular Structure Analysis

PK-Thpp features a complex molecular structure characterized by:

  • Chemical Formula: C29H32N4O2
  • Structural Features: The molecule contains multiple aromatic rings and nitrogen atoms that contribute to its pharmacological properties.
  • Crystallography: Structural analysis through techniques such as X-ray crystallography can provide insights into the spatial arrangement of atoms within the molecule, which is critical for understanding its interaction with biological targets .
Chemical Reactions Analysis

PK-Thpp primarily acts through its interaction with potassium channels, specifically TASK-3. The compound inhibits channel activity by binding at a specific site within the channel's pore. This blockade alters ion flow across cell membranes, leading to physiological effects such as increased breathing rates and respiratory alkalosis in animal models .

Technical Details

The interactions of PK-Thpp with TASK channels have been characterized using various biochemical assays, including electrophysiological measurements and alanine-scanning mutagenesis studies to identify critical residues involved in binding.

Mechanism of Action

The mechanism by which PK-Thpp exerts its effects involves:

  1. Binding: PK-Thpp binds to the TASK-3 channel at specific amino acid residues that line the channel's pore.
  2. Channel Blockade: This binding inhibits potassium ion flow, disrupting normal cellular excitability and signaling pathways.
  3. Physiological Effects: The inhibition leads to increased respiratory drive and altered ion homeostasis within cells .
Physical and Chemical Properties Analysis

PK-Thpp exhibits several notable physical and chemical properties:

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range.
  • Solubility: Highly soluble in organic solvents like DMSO; limited solubility in water.

These properties are essential for determining appropriate handling protocols and potential applications in research settings.

Applications

PK-Thpp has significant scientific applications, particularly in pharmacology and physiology:

  1. Research on Potassium Channels: Used extensively to study the function of TASK channels and their role in various physiological processes.
  2. Respiratory Studies: Investigated for potential therapeutic roles in conditions such as sleep apnea or other respiratory disorders where potassium channel modulation may be beneficial.
  3. Drug Development: Serves as a lead compound for developing new drugs targeting potassium channels involved in various pathophysiological conditions .
Introduction to PK-THPP and TASK Channel Physiology

PK-THPP (1-{1-[6-(biphenyl-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl}propan-1-one) is a potent and selective antagonist of the TASK-3 potassium channel (K2P9.1), a member of the two-pore domain potassium (K2P) channel family. This synthetic compound, with a molecular weight of 468.59 g/mol (C₂₉H₃₂N₄O₂), exhibits significant pharmacological specificity, demonstrating half-maximal inhibitory concentrations (IC₅₀) of 35 nM for human TASK-3 and 300 nM for TASK-1 channels, with minimal activity against other potassium channels like TREK-1, Kv1.5, hERG, or KATP [1] [6] [9]. Its development marked a critical advancement in K2P channel pharmacology, providing a tool for probing the physiological and pathophysiological roles of TASK-3 in respiratory control, neuronal excitability, and cellular signaling pathways. As a brain-penetrant molecule, PK-THPP enables the investigation of central nervous system (CNS) functions of TASK-3, distinguishing it from earlier, less selective K2P modulators [6] [9].

Structural Classification of Two-Pore Domain Potassium (K2P) Channels

The two-pore domain potassium (K2P) channel family comprises 15 members in humans, classified into six distinct subfamilies based on structural and functional properties: TWIK (TWIK-1, KCNK1; TWIK-2, KCNK6), TREK (TREK-1, KCNK2; TREK-2, KCNK10), TASK (TASK-1, KCNK3; TASK-3, KCNK9; TASK-5, KCNK15), TALK (TASK-2, KCNK5; TALK-1, KCNK16; TALK-2, KCNK17), THIK (THIK-1, KCNK13; THIK-2, KCNK12), and TRESK (TRESK, KCNK18) [10]. These channels share a unique topological architecture characterized by each subunit possessing four transmembrane segments (TM1–TM4) and two pore-forming domains (P1, P2), distinguishing them from other potassium channel families (e.g., voltage-gated Kv channels). Functional K2P channels assemble as dimers, with the two pore domains collaborating to form a single ion conduction pathway [3] [7]. This dimeric configuration generates "background" or "leak" potassium currents that stabilize the resting membrane potential and modulate cellular excitability.

A defining structural feature relevant to PK-THPP's mechanism is the presence of lateral fenestrations within the transmembrane helices. These hydrophobic cavities, located near the channel pore, serve as potential access points or binding sites for pharmacological modulators. In TASK channels, these fenestrations can adopt "open" or "closed" conformations, regulated by membrane lipids and intracellular factors. Molecular dynamics simulations and homology modeling based on related K2P structures (e.g., TWIK-1, TRAAK, TREK-2) reveal that potent inhibitors like PK-THPP preferentially bind within the open fenestration state of TASK-3, accessing a site deep within the intracellular pore region [3] [7] [8].

Table 1: Classification and Key Features of Human K2P Channel Subfamilies

SubfamilyChannels (Gene Symbol)Key Functional ModulatorsPrimary Physiological Roles
TWIKTWIK-1 (KCNK1), TWIK-2 (KCNK6)Intracellular pH, PhosphorylationRenal K⁺ transport, Astrocyte function
TREKTREK-1 (KCNK2), TREK-2 (KCNK10)Mechanical stretch, Temperature, Lipids, AANeuroprotection, Pain perception, Anesthesia
TASKTASK-1 (KCNK3), TASK-3 (KCNK9), TASK-5 (KCNK15)Extracellular pH, Oxygen, PK-THPPChemoreception, Neuronal excitability, Hormone secretion
TALKTASK-2 (KCNK5), TALK-1 (KCNK16), TALK-2 (KCNK17)Extracellular pH, Cell volumePancreatic β-cell function, Renal K⁺ secretion
THIKTHIK-1 (KCNK13), THIK-2 (KCNK12)Inhibited by halothane, Activation by PKCMicroglial function, Tonic neuronal currents
TRESKTRESK (KCNK18)Calcium signaling, GPCRsPain pathways, T lymphocytes

Functional Roles of TASK-3 (K2P9.1) in Respiratory and Neural Systems

TASK-3 channels are integral to maintaining background K⁺ conductance in excitable cells, profoundly influencing membrane potential and cellular responsiveness to physiological stimuli. Their functional significance is particularly pronounced in two key areas: respiratory chemoreception and neural modulation.

Respiratory Chemoreception and Control

TASK-3, often co-expressed with TASK-1 as heterodimeric channels, constitutes the predominant oxygen- and acid-sensitive potassium conductance in carotid body type I (glomus) cells. These specialized chemoreceptor cells detect changes in arterial blood oxygen (O₂), carbon dioxide (CO₂), and pH. Under normoxic/normocapnic conditions, TASK-3 channels maintain a hyperpolarizing K⁺ efflux, stabilizing the glomus cell membrane potential. During hypoxia or acidosis, TASK-3 inhibition occurs—directly by extracellular protons (acidosis) and via metabolic signaling pathways (hypoxia). This inhibition reduces K⁺ efflux, leading to membrane depolarization, activation of voltage-gated Ca²⁺ channels (VGCCs), Ca²⁺ influx, and subsequent neurotransmitter release (e.g., ATP, acetylcholine) [4] [5]. This neurosecretory signal excites afferent sensory nerves (carotid sinus nerve), ultimately stimulating the brainstem respiratory centers to increase ventilation.

PK-THPP directly targets this chemotransduction pathway. In vivo studies in anesthetized rats demonstrate that intravenous administration of PK-THPP (0.5–5 mg/kg) potently stimulates breathing, increasing minute ventilation by 84% to 226% relative to baseline. This effect is accompanied by a profound and sustained respiratory alkalosis (arterial pH up to 7.62 ± 0.02; PaCO₂ as low as 23 ± 0.8 mm Hg), confirming its ability to bypass natural chemostimuli and directly activate the respiratory feedback loop [2] [4]. Furthermore, in isolated rat carotid body type I cells, PK-THPP (400 nM) inhibits endogenous TASK channel activity by up to 90% in cell-attached patches and evokes rapid increases in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ). This [Ca²⁺]ᵢ response is abolished in Ca²⁺-free solution and attenuated by Ni²⁺, confirming it results from depolarization-induced Ca²⁺ entry through VGCCs [4].

Neural Excitability and CNS Functions

Beyond the periphery, TASK-3 channels are widely expressed throughout the CNS, with high densities in the hippocampus, cerebellum, cortex, and brainstem nuclei (e.g., retrotrapezoid nucleus, pre-Bötzinger complex). Here, they contribute significantly to regulating neuronal excitability and firing patterns by setting the resting membrane potential and dampening excitability. Inhibition of TASK-3, whether by physiological signals (e.g., neurotransmitters like acetylcholine or serotonin acting via Gq-coupled receptors) or pharmacological agents like PK-THPP, leads to neuronal depolarization, increased input resistance, and enhanced excitability [7] [8]. This modulation influences critical processes such as neurotransmitter release, synaptic plasticity, and network oscillations.

TASK-3 has also been implicated in sleep-wake regulation and neuroendocrine functions. PK-THPP administration (15–100 mg/kg s.c. for 3–5 days) in rodents modulates sleep architecture, increasing time spent awake and decreasing rapid eye movement (REM) and delta sleep duration. This suggests TASK-3 activity in specific brain regions promotes sleep states, and its inhibition favors wakefulness [6] [9]. Additionally, TASK-3 overexpression has been identified as an oncogenic factor in several cancers. The channel confers resistance to hypoxia-induced apoptosis, potentially promoting tumor survival and growth [7] [8].

Table 2: Key Physiological Roles of TASK-3 Channels and Effects of PK-THPP

System/ProcessRole of TASK-3 ChannelsEffect of PK-THPP (TASK-3 Blockade)Experimental Evidence
Carotid Body ChemotransductionMaintain resting potential; Inhibited by hypoxia/acidsDepolarizes type I cells; ↑ [Ca²⁺]ᵢ; ↑ Neurotransmitter release↑ Ventilation (84–226%); Respiratory alkalosis in rats [2] [4] [5]
Neuronal Excitability (CNS)Set resting potential; Dampen excitabilityNeuronal depolarization; ↑ Input resistance; ↑ ExcitabilityModulation of neurotransmitter action [7] [8]
Sleep-Wake RegulationPromotes sleep states (hypothesized)↑ Time awake; ↓ REM sleep; ↓ Delta sleepRodent EEG telemetry studies [6] [9]
Oncogenic PotentialPromotes cell survival under hypoxiaPotential antitumor effects (theoretical)Overexpressed in cancers; confers hypoxia resistance [7]

Pharmacological Significance of TASK-3 Modulation in Chemoreception

The discovery of PK-THPP as a high-potency, selective TASK-3 antagonist has provided profound insights into the molecular mechanisms of chemoreception and opened avenues for therapeutic intervention in respiratory and neurological disorders.

Molecular Mechanism of PK-THPP Action

PK-THPP inhibits TASK-3 by binding within the intracellular pore region of the channel, specifically requiring the open state of lateral fenestrations for access. Guided by homology modeling, molecular docking, and mutagenesis studies, key residues critical for PK-THPP binding have been identified. Mutations at positions Leucine 122 (L122D, L122E, L122K) and Glycine 236 (G236D) within the pore helices cause a >1000-fold increase in the IC₅₀ of PK-THPP, rendering the channel highly resistant to blockade. Similarly, mutations at Leu239 (L239D) and Val242 (V242D) also confer significant resistance [3] [8]. This binding site overlaps with that of other structurally diverse TASK-3 blockers (A1899, doxapram), suggesting a common inhibitory site within the pore. The interaction is primarily governed by hydrophobic contacts between the ligand and the channel residues. Crucially, PK-THPP's significantly higher potency for TASK-3 compared to TASK-1 (IC₅₀ 35 nM vs. 300 nM) is attributed to its ability to form additional interactions, likely hydrogen bonds involving the selectivity filter threonines, which are absent or less optimal in TASK-1 [3] [7] [8].

Therapeutic Implications for Breathing Disorders

The potent respiratory stimulant effect of PK-THPP underscores the therapeutic potential of TASK-3 antagonists for conditions characterized by hypoventilation or impaired chemoreflexes. Conditions that may benefit include:

  • Central Sleep Apnea (CSA) and Cheyne-Stokes Respiration: Characterized by reduced drive to breathe during sleep. TASK-3 blockade could directly stimulate brainstem respiratory centers.
  • Drug-Induced Respiratory Depression: Opioids and anesthetics (e.g., isoflurane) potentiate TASK channel activity, contributing to reduced respiratory drive. PK-THPP reverses isoflurane-induced respiratory depression in rats without affecting anesthetic potency, suggesting a specific ventilatory benefit [2].
  • Obesity Hypoventilation Syndrome (OHS) and Severe COPD: Conditions where chemosensitivity may be blunted. Stimulating peripheral and central chemoreception could improve ventilation.

Compared to doxapram, a non-selective respiratory stimulant and weak TASK blocker (IC₅₀ ~22 μM for rat TASK-3), PK-THPP is ~500-fold more potent and induces a more profound and sustained increase in ventilation and respiratory alkalosis [2] [4].

Beyond Respiration: Neurological and Oncological Potential

While respiratory stimulation is the most characterized effect, PK-THPP's CNS penetration enables exploration of TASK-3 blockade in neurological conditions:

  • Sleep Disorders: PK-THPP's ability to promote wakefulness suggests potential for disorders like narcolepsy or excessive daytime sleepiness, although side-effect profiles require careful evaluation [6] [9].
  • Cognitive Enhancement: Modulating neuronal excitability in the hippocampus and cortex could potentially influence learning and memory.
  • Cancer Therapy: Given TASK-3's role in tumor hypoxia resistance, selective inhibitors like PK-THPP could be investigated as adjuncts to cancer therapy, though this application is currently speculative and requires extensive preclinical validation [7].

Table 3: Research Applications and Findings for PK-THPP as a TASK-3 Pharmacological Tool

Research Model/SystemKey Findings Related to PK-THPPSignificanceCitation
Isoflurane-anesthetized rats (Plethysmography/Blood Gas)IV PK-THPP (0.5, 5 mg/kg) ↑ minute ventilation by 84%, 226%; ↓ PaCO₂; ↑ pH (respiratory alkalosis)Proof of principle: Potent respiratory stimulant effect exceeding doxapram [2]
Rat carotid body type I cells (Patch clamp/Ca²⁺ imaging)400 nM PK-THPP ↓ TASK activity by 90% in patches; ↑ [Ca²⁺]ᵢ (Ni²⁺-sensitive)Direct evidence of endogenous TASK-3 inhibition & cellular excitation [4]
FRT monolayers expressing rTASK-3 mutants (Ussing chamber)Mutants L122D, G236D, L239D, V242D show >>1000-fold ↑ IC₅₀ for PK-THPPIdentifies critical binding residues within channel pore [3] [8]
Rodent EEG telemetry (Sleep architecture)s.c. PK-THPP (15-100 mg/kg) ↑ wakefulness; ↓ REM & delta sleepImplicates CNS TASK-3 in sleep/wake regulation [6] [9]
Molecular Docking & MD SimulationsPK-THPP binds open fenestration state; H-bonding to selectivity filter thr important for TASK-3 vs TASK-1 selectivityElucidates structural basis for potency and selectivity [7] [8]

Compounds Mentioned

  • PK-THPP
  • A1899 (TASK-1/3 inhibitor)
  • Doxapram (Non-selective respiratory stimulant, weak TASK blocker)
  • ML365 (TASK-1 selective inhibitor)

Properties

Product Name

PK-Thpp

IUPAC Name

1-[1-[6-(4-phenylbenzoyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl]butan-1-one

Molecular Formula

C29H32N4O2

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C29H32N4O2/c1-2-6-27(34)23-13-16-32(17-14-23)28-25-19-33(18-15-26(25)30-20-31-28)29(35)24-11-9-22(10-12-24)21-7-4-3-5-8-21/h3-5,7-12,20,23H,2,6,13-19H2,1H3

InChI Key

CJZGRIRZVHNUSM-UHFFFAOYSA-N

SMILES

CCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

PK-THPP; PK THPP; PKTHPP;

Canonical SMILES

CCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.